1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that features a pyrazole ring structure Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the alkylation of a pyrazole derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols .
Scientific Research Applications
1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness
1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1856086-93-5 |
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Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-11(3)18-7-6-13(16-18)14-9-12-8-10(2)15-17(12)4/h6-8,11H,5,9H2,1-4H3,(H,14,16) |
InChI Key |
RZSZXXXBSKNRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC(=NN2C)C |
Origin of Product |
United States |
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